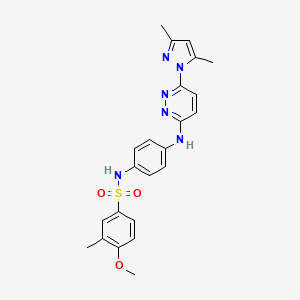

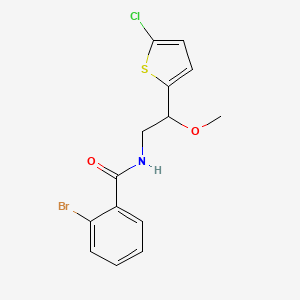

![molecular formula C8H12F2N4O B2588673 2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide CAS No. 1005631-76-4](/img/structure/B2588673.png)

2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide (CAS# 1005631-76-4) is a useful research chemical . It has a molecular weight of 218.20 and a molecular formula of C8H12F2N4O .

Synthesis Analysis

While specific synthesis methods for 2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide were not found, there have been significant advances in difluoromethylation processes based on X–CF2H bond formation . These processes have benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis

The molecular structure of 2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide can be represented by the canonical SMILES string: CC1=CC(=NN1C©C(=O)NN)C(F)F .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antimycobacterial Activities

- A study synthesized various derivatives of diflunisal hydrazide-hydrazones, including 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid derivatives, which were screened for antimycobacterial activity against Mycobacterium tuberculosis and antimicrobial activities against various bacteria, fungi, and yeast species. Some compounds demonstrated significant activity against specific bacterial strains (Küçükgüzel et al., 2003).

Magnetic Behavior in Chemistry

- Research on tetra-μ3-fluorododecakis(5-methylpyrazole-N2)tetrametal(II) tetrakis(tetrafluoroborates) involved derivatives of methylpyrazole, indicating potential application in studying magnetic susceptibility and interactions in chemical compounds (Hoedt & Reedijk, 1981).

Organic Synthesis and Biological Activity

- Fluorinated alcohols were used as solvents to increase the regioselectivity in pyrazole formation, leading to the synthesis of fluorinated analogs of Tebufenpyrad with acaricide activity. This highlights the role of 2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide in facilitating the synthesis of biologically active compounds (Fustero et al., 2008).

Crystallography and Coordination Chemistry

- Investigations into the coordination properties of pyrazole-derived ligands, including 5(3)-methylpyrazole, for nickel(II) complexes, explored the potential of these compounds in coordination chemistry and their significance in biological systems (Saha & Datta, 1981).

Biochemical Toxicology

- A study on the biochemical toxicology of 1,3‐difluoro‐2‐propanol, which is closely related to the difluoromethyl group in the compound , explored the potential of 4‐methylpyrazole as an antidote. This research provides insights into the biochemical interactions and toxicological aspects of similar compounds (Feldwick et al., 1998).

Synthesis of Biologically Active Compounds

- The compound's derivatives have been used in the synthesis of novel heterocyclic compounds with potential as anticancer agents. This involves the preparation of thiadiazoles and thiazoles incorporating the pyrazole moiety, highlighting its importance in the development of new pharmaceuticals (Gomha et al., 2014).

Zukünftige Richtungen

While specific future directions for 2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide were not found, the field of difluoromethylation has seen significant advances and continues to be an active area of research . This includes the development of new difluoromethylation reagents and methods, which could potentially be applied to the synthesis and study of compounds like 2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide .

Eigenschaften

IUPAC Name |

2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]propanehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2N4O/c1-4-3-6(7(9)10)13-14(4)5(2)8(15)12-11/h3,5,7H,11H2,1-2H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFGLKDQYMJMDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)C(=O)NN)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanehydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromo-3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2588592.png)

![N-Cyclopentyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2588594.png)

![1-(benzo[d]oxazol-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2588595.png)

![5-methyl-N-phenyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588598.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2588603.png)

![8-bromo-3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2588604.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide](/img/structure/B2588606.png)

![6-[(4-bromobenzoyl)amino]-N-(2-fluorobenzyl)chromane-3-carboxamide](/img/structure/B2588612.png)